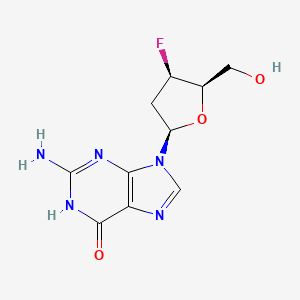
POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
The antimicrobial activity of PDDMP is attributed to its cationic nature, which allows it to interact with the negatively charged cell membrane of microorganisms. PDDMP disrupts the cell membrane, leading to the leakage of intracellular components and ultimately cell death.
Safety and Hazards
PDDMP may cause eye and skin irritation, as well as respiratory and digestive tract irritation . In case of contact, it’s advised to flush the eyes or skin with plenty of water and get medical aid . If ingested or inhaled, it’s recommended to move to fresh air immediately and get medical aid . It’s also important to use proper personal protective equipment when handling PDDMP .
properties
CAS RN |
113277-70-6 |
|---|---|
Product Name |
POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE) |
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
0 |
synonyms |
POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



